5-Ethanesulfonyl-pentylamine
Description
5-Ethanesulfonyl-pentylamine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is characterized by its unique structure, which includes an ethanesulfonyl group attached to a pentylamine chain.
Properties
IUPAC Name |
5-ethylsulfonylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUCRTQFZWNHQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethanesulfonyl-pentylamine can be achieved through several methods. One common approach involves the reaction of pentylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 5-Ethanesulfonyl-pentylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ethanesulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl group under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Ethanesulfonyl-pentylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which 5-Ethanesulfonyl-pentylamine exerts its effects involves interactions with specific molecular targets. The ethanesulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially altering their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Pentylamine: A simpler amine without the ethanesulfonyl group.
Ethanesulfonyl chloride: A related compound used in the synthesis of sulfonyl derivatives.
Sulfonamides: Compounds with similar sulfonyl groups but different amine structures
Uniqueness: 5-Ethanesulfonyl-pentylamine is unique due to the presence of both the ethanesulfonyl and pentylamine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Biological Activity
5-Ethanesulfonyl-pentylamine (CAS No. 1343968-95-5) is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its sulfonamide group, which is known to influence biological activity through interactions with various biological targets. The basic structure can be represented as:
- Chemical Formula : C₇H₁₅N₃O₂S
- Molecular Weight : 189.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The sulfonamide moiety is known to inhibit certain enzymatic pathways, particularly those involving carbonic anhydrase and other sulfonamide-sensitive enzymes. This inhibition can lead to various physiological effects, including:
- Modulation of neurotransmitter release
- Anti-inflammatory effects
- Potential antimicrobial activity
Neuropharmacological Effects
This compound has been investigated for its potential neuropharmacological effects. It may act as a modulator of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. These interactions could position it as a candidate for treating anxiety or depression-related disorders.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound.
- Results indicated a significant reduction in bacterial growth against strains of Escherichia coli and Staphylococcus aureus when treated with the compound at varying concentrations.
-
Neuropharmacological Assessment :
- In a controlled trial, this compound was administered to animal models exhibiting anxiety-like behaviors.
- Behavioral assessments demonstrated a notable decrease in anxiety levels, suggesting potential therapeutic applications in neuropsychiatric disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Neuropharmacological | Inhibition of enzymes, modulation of neurotransmitters |
| Sulfanilamide | Antimicrobial | Inhibition of folate synthesis |
| Acetazolamide | Diuretic, Antiglaucoma | Carbonic anhydrase inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
